2-(3-溴苯基)琥珀酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Bromophenyl)succinic acid is a chemical compound that is related to succinic acid derivatives. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the broader category of succinic acid derivatives and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2-(3-Bromophenyl)succinic acid.

Synthesis Analysis

The synthesis of succinic acid derivatives can be complex and may involve multiple steps. For instance, the synthesis of pyrano[4,3-b]pyran derivatives, which are related to succinic acid, is facilitated by using 4-(Succinimido)-1-butane sulfonic acid as a Brønsted acid catalyst under solvent-free conditions. This catalyst is prepared by mixing succinimide and 1,4-butanesultone, offering a simpler and safer alternative to the preparation of succinimide sulfonic acid. The method is advantageous due to its high yield, clean reaction, simple methodology, and short reaction time, and the catalyst can be recycled without significant loss of activity .

Molecular Structure Analysis

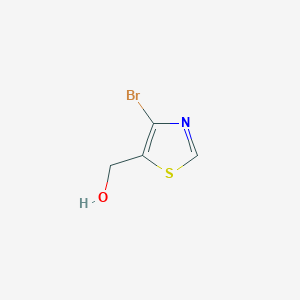

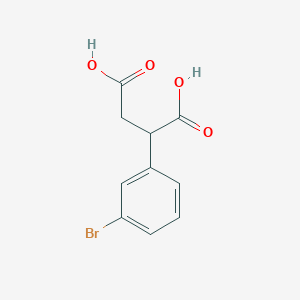

The molecular structure of 2-(3-Bromophenyl)succinic acid would include a bromophenyl group attached to the succinic acid framework. In the context of related research, the molecular structure of succinic acid derivatives can be complex, as seen in the synthesis of 2,2-ring-fused succinic acid derivatives. These derivatives are obtained through aryl radical cyclization with an alkyne followed by tandem carboxylation in the presence of carbon dioxide. This process leads to the construction of various skeletons such as dihydrobenzofuran and indoline, indicating the structural versatility of succinic acid derivatives .

Chemical Reactions Analysis

Succinic acid derivatives can undergo a range of chemical reactions. For example, the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide leads to aryl radical cyclization with a carbon–carbon triple bond. This is followed by the fixation of two molecules of carbon dioxide to produce succinic acid derivatives. The reaction showcases the ability of succinic acid derivatives to participate in unique tandem carboxylation reactions, resulting in the formation of novel compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Bromophenyl)succinic acid can be inferred from related succinic acid derivatives. For instance, 2-(2'-octenyl)succinic acid has been identified in urine samples, and its structural identification was achieved using advanced techniques such as gas chromatography/mass spectrometry. This indicates that succinic acid derivatives can be analyzed using these techniques to determine their physical and chemical properties, including the localization of double bonds and the understanding of rearrangement reactions in complex biological matrices .

科学研究应用

生物技术中的琥珀酸

琥珀酸以其作为一种四碳平台化学品的价值而闻名,广泛应用于医药、食品、可生物降解材料等领域。一项显著的研究表明,可以从发酵液中一步恢复琥珀酸晶体,表明其在选择性纯化和整合到下游过程中的可行性(Li et al., 2010)。这突显了琥珀酸在生物技术进步中的作用,以及其在高效生产和纯化方法中的潜力。

在生物基聚合物中的作用

对梭状杆菌琥珀酸发酵生产的研究展示了CO2供体在发酵过程中的重要性,可以通过优化溶解CO2浓度和MgCO3添加来增强(Zou et al., 2011)。这个过程反映了琥珀酸在生成生物基聚合物中的实用性,为碳捕集和利用策略提供了见解,这些策略可能适用于类似2-(3-溴苯基)琥珀酸的衍生物。

工业应用和化学合成

微生物菌株和琥珀酸生产的发酵过程的进展,如各种研究所详述的那样,突显了其在工业应用中的重要性,以及作为化学合成前体的重要性(Jiang et al., 2017)。这些发展不仅展示了琥珀酸在创造增值化学品方面的多功能性,还暗示了结构相关化合物可能发挥类似作用的潜力。

未来方向

The future directions of research on 2-(3-Bromophenyl)succinic acid and its derivatives could involve further exploration of their biosynthetic pathways and potential applications. For instance, bio-based succinic acid is a potential substitute for current petrochemical production . Additionally, succinylation, a post-translational modification involving succinic acid, has been linked to various cancers, suggesting potential applications in cancer treatment .

属性

IUPAC Name |

2-(3-bromophenyl)butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRITXMRVPIRIAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498227 |

Source

|

| Record name | 2-(3-Bromophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)succinic acid | |

CAS RN |

69006-89-9 |

Source

|

| Record name | 2-(3-Bromophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。